molecular formula C18H16N2O B2680549 4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile CAS No. 1210952-39-8

4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2680549
CAS No.: 1210952-39-8
M. Wt: 276.339
InChI Key: DJPRBVZTWCVNIA-UHFFFAOYSA-N
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Description

4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and benzonitrile groups in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile typically involves the formation of the pyrrolidine ring followed by the introduction of the benzonitrile group. One common method involves the reaction of 3-phenylpyrrolidine with a benzonitrile derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzonitrile group may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the phenyl group on the pyrrolidine ring.

    4-(3-Aminophenyl)benzonitrile: Contains an amino group instead of the carbonyl group.

    4-(3-Chlorophenyl)pyrrolidine: Contains a chlorine atom instead of the nitrile group.

Uniqueness

4-(3-Phenylpyrrolidine-1-carbonyl)benzonitrile is unique due to the combination of the phenyl group on the pyrrolidine ring and the benzonitrile moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3-phenylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-6-8-16(9-7-14)18(21)20-11-10-17(13-20)15-4-2-1-3-5-15/h1-9,17H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPRBVZTWCVNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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